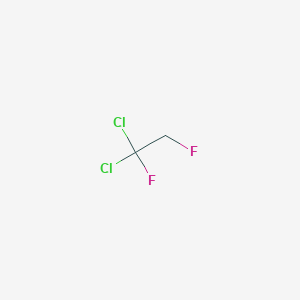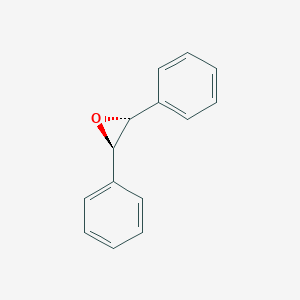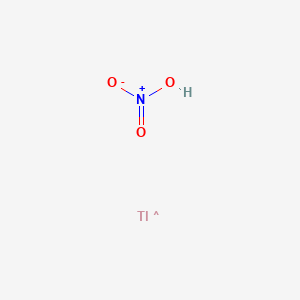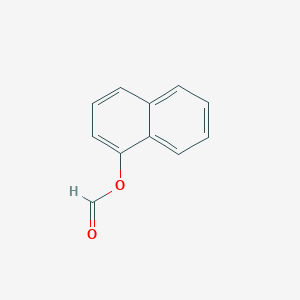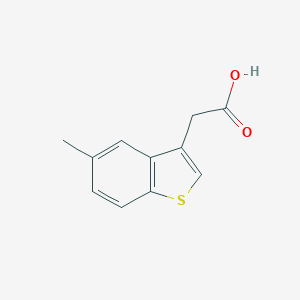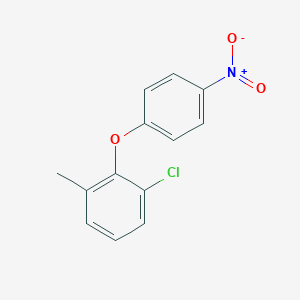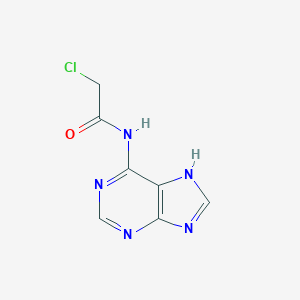
N6-Chloroacetyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Chloroacetyladenine, also known as 6-Chloropurine riboside, is a synthetic purine nucleoside analog that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a modified version of adenosine, which is a nucleoside that plays a crucial role in various physiological processes in the human body.
Mecanismo De Acción
The mechanism of action of N6-Chloroacetyladenine involves its conversion to N6-Chloroacetyl-adenosine triphosphate (N6-Cl-ATP) by cellular enzymes. N6-Cl-ATP is incorporated into the DNA of target cells, leading to the inhibition of DNA synthesis. This results in the inhibition of cell growth and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
N6-Chloroacetyladenine has several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of enzymes such as adenosine deaminase and purine nucleoside phosphorylase, which are involved in the metabolism of purine nucleosides. This leads to the accumulation of toxic metabolites and inhibition of cell growth. N6-Chloroacetyladenine has also been shown to induce oxidative stress and DNA damage in target cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N6-Chloroacetyladenine in lab experiments is its ability to inhibit DNA synthesis and induce apoptosis in target cells. This makes it a valuable tool for studying the mechanisms of cell growth and death. However, one of the limitations of using this compound is its potential toxicity to non-target cells, which can lead to unwanted side effects.
Direcciones Futuras
N6-Chloroacetyladenine has several potential future directions in scientific research. One of the significant areas of research is in cancer therapy, where this compound can be used as a chemotherapeutic agent in combination with other drugs. N6-Chloroacetyladenine can also be used in gene therapy to deliver therapeutic genes to target cells. Additionally, this compound can be used to study the mechanisms of cell growth and death in various physiological processes.
Métodos De Síntesis
The synthesis method of N6-Chloroacetyladenine involves the reaction of 6-chloropurine with ribose under controlled conditions. The reaction is catalyzed by enzymes such as adenosine deaminase and purine nucleoside phosphorylase. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N6-Chloroacetyladenine has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in cancer research. Studies have shown that N6-Chloroacetyladenine inhibits the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. This compound has also been studied for its potential use in gene therapy, where it can be used to deliver therapeutic genes to target cells.
Propiedades
Número CAS |
10082-95-8 |
|---|---|
Nombre del producto |
N6-Chloroacetyladenine |
Fórmula molecular |
C7H6ClN5O |
Peso molecular |
211.61 g/mol |
Nombre IUPAC |
2-chloro-N-(7H-purin-6-yl)acetamide |
InChI |
InChI=1S/C7H6ClN5O/c8-1-4(14)13-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1H2,(H2,9,10,11,12,13,14) |
Clave InChI |
KLZFMCBADSEGSF-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl |
SMILES canónico |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl |
Otros números CAS |
10082-95-8 |
Sinónimos |
2-Chloro-N-(1H-purin-6-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



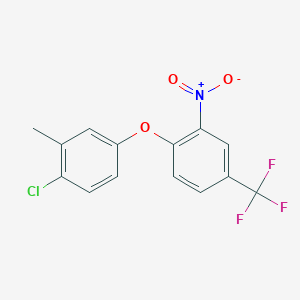
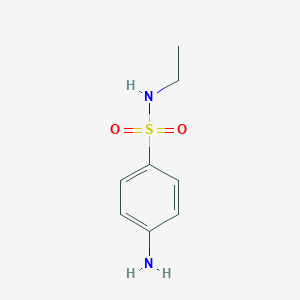

![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)
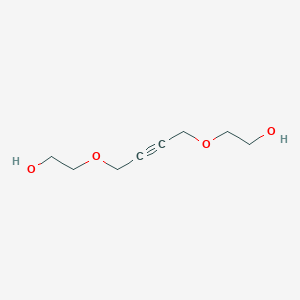
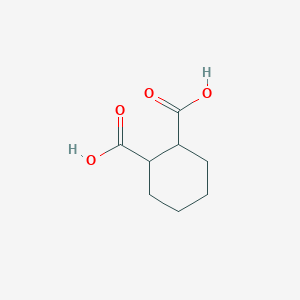
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)
